6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride
CAS No.: 1160263-43-3
Cat. No.: VC2813683
Molecular Formula: C19H15Cl2NO2
Molecular Weight: 360.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1160263-43-3 |
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Molecular Formula | C19H15Cl2NO2 |
Molecular Weight | 360.2 g/mol |
IUPAC Name | 6-chloro-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride |
Standard InChI | InChI=1S/C19H15Cl2NO2/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(21)23)15-9-13(20)6-7-17(15)22-18/h3-11H,1-2H3 |
Standard InChI Key | MUILOWKUPJNCPI-UHFFFAOYSA-N |
SMILES | CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |
Canonical SMILES | CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |
Introduction
Chemical Structure and Properties
Structural Features
6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride contains several key structural features that determine its chemical behavior:
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A quinoline core structure (bicyclic aromatic system with nitrogen)
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A chloro substituent at position 6 of the quinoline ring
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An isopropoxyphenyl group at position 2, with the isopropoxy group specifically at position 3 of the phenyl ring
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A carbonyl chloride (acyl chloride) functional group at position 4
These structural elements create a compound with unique electronic properties and reactivity patterns. The presence of the electron-withdrawing chlorine atoms enhances the electrophilicity of certain carbon centers, particularly the carbonyl carbon, making it susceptible to nucleophilic attack.
Physical and Chemical Properties
Based on its structure, 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride would be expected to have the following properties:
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Physical state: Likely a crystalline solid at room temperature
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Solubility: Limited solubility in water; good solubility in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran
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Stability: Sensitive to moisture due to the reactive carbonyl chloride group
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Molecular weight: Approximately 374 g/mol (calculated based on atomic composition)
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Reactivity: Highly reactive toward nucleophiles, particularly at the carbonyl chloride position
The compound would likely be sensitive to hydrolysis, particularly at the carbonyl chloride position, resulting in the formation of the corresponding carboxylic acid derivative. This reactivity necessitates storage under anhydrous conditions, typically in the presence of desiccants or under an inert atmosphere.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride would typically involve multiple steps, beginning with the construction of the appropriately substituted quinoline core followed by functionalization to introduce the carbonyl chloride group. Based on established synthetic methods for similar quinoline derivatives, potential synthetic routes might include:
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Synthesis of the quinoline core structure using methods such as the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis
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Introduction of the 3-isopropoxyphenyl group at position 2 through cross-coupling reactions such as Suzuki or Negishi coupling
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Functionalization at position 4 to introduce a carboxylic acid group
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Conversion of the carboxylic acid to the corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride
Specific Synthetic Protocol
A typical synthetic approach for similar quinoline-4-carbonyl chlorides involves the following steps:
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Synthesis of the appropriately substituted quinoline-4-carboxylic acid
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Treatment of the carboxylic acid with thionyl chloride or oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF)
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Isolation of the product through removal of excess reagents under reduced pressure
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Purification by recrystallization or column chromatography if necessary
The reaction conditions typically involve:
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Use of anhydrous solvents such as dichloromethane or chloroform
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Inert atmosphere (nitrogen or argon)
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Moderate heating (reflux conditions)
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Reaction times ranging from 2-24 hours depending on specific substrates
Chemical Reactivity and Transformations
Reactivity Profile
The reactivity of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride is primarily determined by the presence of the carbonyl chloride functional group, which is highly reactive toward nucleophiles. The compound can participate in various reactions, including:
Nucleophilic Substitution Reactions:
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Reaction with alcohols to form esters
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Reaction with amines to form amides
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Reaction with thiols to form thioesters
Reduction Reactions:
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Reduction of the carbonyl chloride to an aldehyde or alcohol using appropriate reducing agents
Coupling Reactions:
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Participation in various coupling reactions to form complex structures
Key Reaction Mechanisms
The mechanism of nucleophilic substitution at the carbonyl chloride position typically follows an addition-elimination pathway:
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Nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate
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Elimination of the chloride leaving group
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Formation of the substituted product (ester, amide, or thioester)
This reactivity makes 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride a versatile building block for the synthesis of more complex structures containing the quinoline scaffold.
Comparative Analysis with Related Compounds
Structural Analogues
Several structurally related compounds exist that differ in the positioning or nature of the substituents. A comparative analysis provides insight into structure-activity relationships and potential differences in reactivity.
Table 1: Comparison of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride with Related Compounds
Compound | Structural Differences | Expected Impact on Properties |
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6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride | Isopropoxy group at position 4 instead of position 3 of the phenyl ring | Different electronic distribution affecting reactivity and potential biological interactions |
6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride | Isobutoxy group instead of isopropoxy group | Slightly increased lipophilicity; potentially different spatial arrangement affecting binding properties |
4-Quinolinecarbonyl chloride | Lacks additional substituents on quinoline ring and phenyl group | Simpler structure with reduced steric hindrance; potentially different reactivity profile |
6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid | Carboxylic acid instead of carbonyl chloride | Reduced reactivity; different physical properties including solubility and melting point |
Functional Group Effects
The presence of specific functional groups significantly influences the properties and reactivity of these compounds:
Understanding these structure-property relationships helps in predicting the behavior of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride and guides its potential applications.
Analytical Characterization
Spectroscopic Properties
The structural characterization of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride would typically involve various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for aromatic protons of the quinoline and phenyl rings
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The isopropoxy group would exhibit characteristic signals for the methine proton and the two methyl groups
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¹³C NMR would reveal the carbonyl carbon signal at approximately 165-170 ppm
Infrared (IR) Spectroscopy:
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Strong carbonyl stretch at approximately 1760-1780 cm⁻¹ characteristic of acyl chlorides
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C=N stretch of the quinoline at approximately 1620-1640 cm⁻¹
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C-O stretch of the isopropoxy group at approximately 1200-1250 cm⁻¹
Mass Spectrometry:
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Molecular ion peak corresponding to the molecular weight
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Characteristic fragmentation patterns involving loss of the chlorine atoms and cleavage of the isopropoxy group
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride and monitoring reactions involving this compound. Typical conditions might include:
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HPLC: Reversed-phase C18 column with acetonitrile/water mobile phase
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TLC: Silica gel plates with ethyl acetate/hexane mobile phase
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing more efficient and sustainable synthetic routes to 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride, including:
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Exploration of catalytic methods for the introduction of functional groups
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Development of one-pot synthetic procedures to minimize isolation of intermediates
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Implementation of green chemistry principles to reduce environmental impact
Biological Activity Studies
Given the biological significance of quinoline derivatives, comprehensive screening of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride and its derivatives for various biological activities would be valuable:
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Antimicrobial activity assessment against various bacterial and fungal strains
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Evaluation of potential anticancer properties
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Investigation of structure-activity relationships through systematic modification of substituents
Materials Science Applications
The exploration of potential applications in materials science could include:
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Investigation of electronic and optical properties
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Development of functional materials incorporating the quinoline scaffold
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Study of coordination chemistry with various metals
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